molecular formula C17H19N6O12P2S-3 B1232735 Adenosine diphosphate 5-(beta-ethyl)-4-methyl-thiazole-2-carboxylic acid

Adenosine diphosphate 5-(beta-ethyl)-4-methyl-thiazole-2-carboxylic acid

Cat. No.: B1232735
M. Wt: 593.4 g/mol
InChI Key: VGXBGQACJQRWLV-LKGUXBDMSA-K
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Description

Adenosine Diphosphate 5-(Beta-Ethyl)-4-Methyl-Thiazole-2-Carboxylic Acid is a complex organic compound that features a unique combination of adenosine diphosphate and a thiazole ring

Properties

Molecular Formula

C17H19N6O12P2S-3

Molecular Weight

593.4 g/mol

IUPAC Name

5-[2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxyethyl]-4-methyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C17H22N6O12P2S/c1-7-9(38-15(22-7)17(26)27)2-3-32-36(28,29)35-37(30,31)33-4-8-11(24)12(25)16(34-8)23-6-21-10-13(18)19-5-20-14(10)23/h5-6,8,11-12,16,24-25H,2-4H2,1H3,(H,26,27)(H,28,29)(H,30,31)(H2,18,19,20)/p-3/t8-,11-,12-,16-/m1/s1

InChI Key

VGXBGQACJQRWLV-LKGUXBDMSA-K

SMILES

CC1=C(SC(=N1)C(=O)[O-])CCOP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Isomeric SMILES

CC1=C(SC(=N1)C(=O)[O-])CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

CC1=C(SC(=N1)C(=O)[O-])CCOP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine Diphosphate 5-(Beta-Ethyl)-4-Methyl-Thiazole-2-Carboxylic Acid typically involves the coupling of adenosine diphosphate with a thiazole derivative. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: Adenosine Diphosphate 5-(Beta-Ethyl)-4-Methyl-Thiazole-2-Carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the adenosine diphosphate moiety.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce modified thiazole derivatives.

Scientific Research Applications

Adenosine Diphosphate 5-(Beta-Ethyl)-4-Methyl-Thiazole-2-Carboxylic Acid has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of thiazole derivatives and adenosine diphosphate analogues.

    Biology: The compound is investigated for its potential role in cellular signaling pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including its effects on platelet aggregation and cardiovascular health.

    Industry: It may be used in the development of new pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of Adenosine Diphosphate 5-(Beta-Ethyl)-4-Methyl-Thiazole-2-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets by binding to active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    Adenosine Diphosphate Ribose: Another adenosine diphosphate derivative with different functional groups.

    Thiazole-2-Carboxylic Acid: A simpler thiazole derivative without the adenosine diphosphate moiety.

Comparison: Adenosine Diphosphate 5-(Beta-Ethyl)-4-Methyl-Thiazole-2-Carboxylic Acid is unique due to its combination of adenosine diphosphate and a thiazole ring, which imparts distinct chemical and biological properties. Unlike simpler thiazole derivatives, this compound can participate in more complex biochemical interactions and has broader applications in scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine diphosphate 5-(beta-ethyl)-4-methyl-thiazole-2-carboxylic acid
Reactant of Route 2
Adenosine diphosphate 5-(beta-ethyl)-4-methyl-thiazole-2-carboxylic acid

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